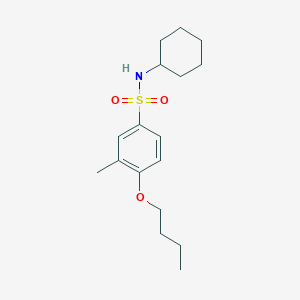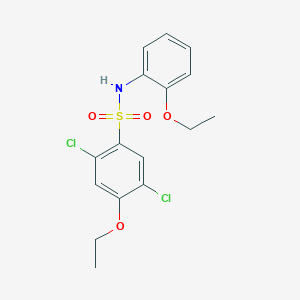
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide, also known as DEEP, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DEEP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
作用機序
The exact mechanism of action of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth, neurodegeneration, and inflammation. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and are often dysregulated in cancer cells. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain, which is often dysregulated in neurodegenerative diseases. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to inhibit the production of inflammatory cytokines, which could be useful in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been shown to have neuroprotective effects, including the inhibition of AChE activity and the reduction of oxidative stress in the brain. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the reduction of inflammation in animal models.
実験室実験の利点と制限
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for researchers. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been shown to have potent inhibitory effects on enzymes involved in cancer cell growth, neurodegeneration, and inflammation, making it a promising candidate for drug development. However, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has not been extensively studied in vivo, so its efficacy and safety in animal models are not well established.
将来の方向性
There are several future directions for research on 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide. One area of research could be the development of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide derivatives with improved solubility in water, which could make it more useful in certain assays. Another area of research could be the investigation of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide's effects on other enzymes involved in cancer cell growth, neurodegeneration, and inflammation. Additionally, further in vivo studies could be conducted to better understand 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide's efficacy and safety in animal models. Overall, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is a promising candidate for drug development and further research could lead to the development of novel therapies for cancer, neurodegenerative diseases, and inflammatory diseases.
合成法
The synthesis of 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with 2-ethoxyaniline in the presence of sodium ethoxide. The resulting product is then reduced with sodium dithionite to yield 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide. This synthesis method has been reported in several scientific publications and is considered a reliable method for producing 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide in high yields.
科学的研究の応用
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been used in several scientific research studies, including studies on cancer, neurodegenerative diseases, and inflammation. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
製品名 |
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
|---|---|
分子式 |
C16H17Cl2NO4S |
分子量 |
390.3 g/mol |
IUPAC名 |
2,5-dichloro-4-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO4S/c1-3-22-14-8-6-5-7-13(14)19-24(20,21)16-10-11(17)15(23-4-2)9-12(16)18/h5-10,19H,3-4H2,1-2H3 |
InChIキー |
ACPOGLNCISAHLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
正規SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257481.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B257482.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(1-hydroxynaphthalen-2-yl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B257484.png)
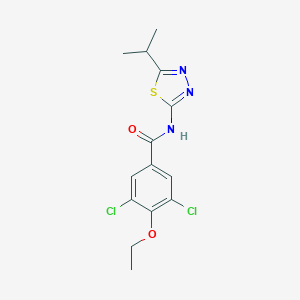
![N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide](/img/structure/B257486.png)
![14-[3-(Dimethylamino)propyl]-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione](/img/structure/B257491.png)
methanone](/img/structure/B257497.png)
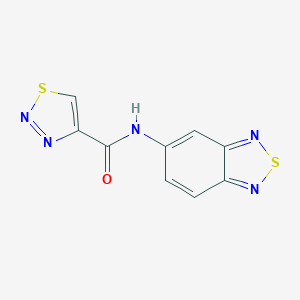
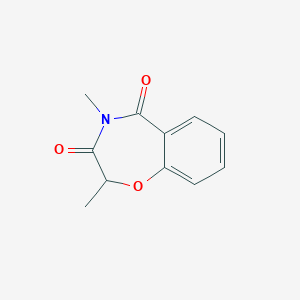
![(6Z)-6-[amino(sulfanyl)methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B257520.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-5-(4-chlorophenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B257523.png)
![4-[(4-Tert-butylbenzoyl)amino]butanoic acid](/img/structure/B257529.png)
![1-(2-furylmethyl)-4-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B257534.png)
